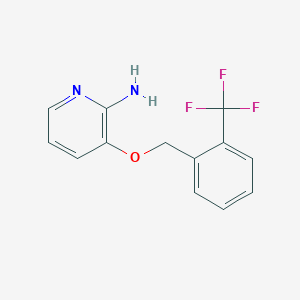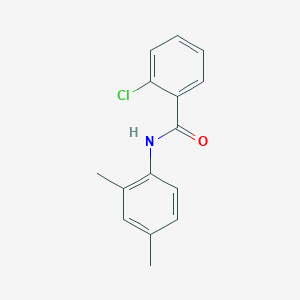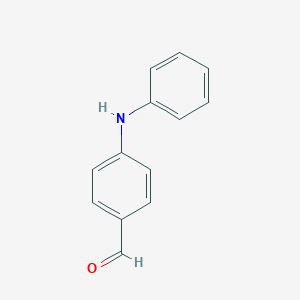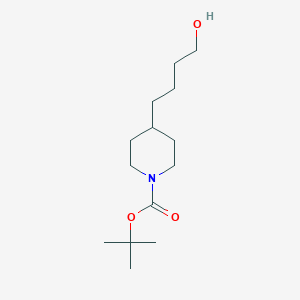
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine
Overview
Description
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and play a critical role in regulating synaptic transmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism Of Action
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine inhibits the reuptake of glutamate by binding to EAATs. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a promising therapeutic agent, as it can modulate glutamate levels without affecting other neurotransmitters.
Biochemical And Physiological Effects
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to increase GABA levels in the brain, which can have anxiolytic and anticonvulsant effects. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been shown to increase the release of dopamine and serotonin, which can have positive effects on mood and behavior.
Advantages And Limitations For Lab Experiments
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a valuable tool for studying the role of glutamate in neurological disorders. However, its potency and selectivity can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's complex synthesis process and high cost can make it difficult to obtain for research purposes.
Future Directions
There are a number of potential future directions for research involving 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine. One area of interest is the development of more selective and potent EAAT inhibitors that can be used for therapeutic purposes. Additionally, further research is needed to better understand the role of glutamate in neurological disorders and to identify new targets for drug development. Finally, the development of new synthesis methods for 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine and other EAAT inhibitors could lead to more cost-effective and efficient production.
Scientific Research Applications
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to reduce seizure activity and protect against neuronal damage. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been studied for its potential use in stroke therapy, as it has been shown to reduce infarct size and improve neurological function in animal models. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
117523-95-2 |
|---|---|
Product Name |
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
Molecular Formula |
C13H11F3N2O |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-5-2-1-4-9(10)8-19-11-6-3-7-18-12(11)17/h1-7H,8H2,(H2,17,18) |
InChI Key |
DIVSEFVCSVCCSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
synonyms |
3-(2-trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)







![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)

